molecular formula C32H33NO3 B1672614 Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate CAS No. 574013-68-6

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

Cat. No. B1672614
M. Wt: 479.6 g/mol
InChI Key: PTDFLQVUMCFYRH-DYUKIBRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fexarene is a non-steroidal FXR agonist.

Scientific Research Applications

Polymer Synthesis and Properties

  • Controlled Radical Polymerization : A study demonstrated the synthesis of homopolymers from a monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enabled the formation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential applications in designing polymers with specific structural and physical properties (Mori, Sutoh, & Endo, 2005).

Chemical Synthesis and Catalysis

  • Cycloaddition Reactions : Chromium carbonyl complexes have been utilized as catalysts for the cycloaddition of activated olefins, demonstrating the compound's potential in facilitating specific types of chemical reactions that could be valuable in synthetic chemistry (Kündig, Robvieux, & Kondratenko, 2002).
  • Hydrohydroxyalkylation : Research on ruthenium-catalyzed hydrohydroxyalkylation of acrylates with diols and α-hydroxycarbonyl compounds formed spiro- and α-methylene-γ-butyrolactones. This process opens avenues for creating complex molecular architectures useful in pharmaceuticals and materials science (McInturff, Mowat, Waldeck, & Krische, 2013).

Material Applications

  • Tobacco Flavoring : The synthesis and application of octahydro-2H-1-benzopyran-2-one, derived from a process involving Michael addition catalyzed by anhydrous potassium carbonate, showcase the compound's utility in flavor and fragrance industries, hinting at the broader applicability of similar compounds in creating additives for consumer products (Zhao Yu, 2010).

Photopolymerization and Materials Science

  • Photoinitiation Activity : The synthesis and photochemical analysis of water-soluble copolymers with pendent benzil chromophores were discussed. These copolymers exhibit photoinduced polymerization activities, suggesting their use in creating light-responsive materials, which can have applications ranging from coatings to 3D printing technologies (Catalina et al., 1998).

Safety And Hazards

This compound is classified as having acute toxicity, oral, category 4, H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDFLQVUMCFYRH-DYUKIBRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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